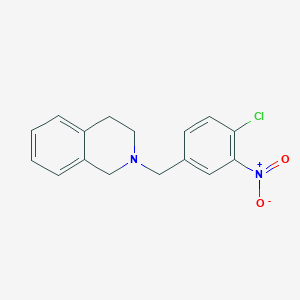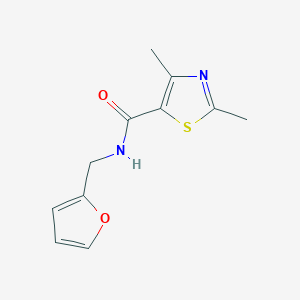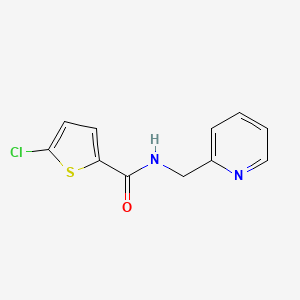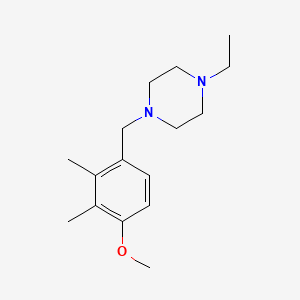![molecular formula C19H24ClFN2O2 B5636819 8-(4-chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636819.png)
8-(4-chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[4.5]decanone derivatives, which are structurally related to the compound , involves several steps that target the incorporation of functional groups and structural motifs essential for biological activity. For instance, compounds with a diazaspiro[4.5]decan-1-one backbone have been synthesized and evaluated as chitin synthase inhibitors and antifungal agents, demonstrating the versatility of this scaffold in medicinal chemistry (Li et al., 2019).
Molecular Structure Analysis
The structural analysis of diazaspiro[4.5]decanone derivatives is critical for understanding their chemical behavior and interaction with biological targets. The crystal and molecular structure studies provide insights into the conformations, electronic distribution, and potential reactive sites of these molecules. For instance, detailed structural analysis of a benzyl-azaspiro compound revealed its crystalline conformation and highlighted the importance of hydrogen bonding patterns in stabilizing the molecular structure (Manjunath et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving diazaspiro[4.5]decanone derivatives are diverse, reflecting the reactivity of the functional groups attached to the spirocyclic core. These compounds can participate in various chemical transformations, leading to a wide range of products with different biological activities. The synthesis and reactivity of these compounds underscore their versatility in chemical synthesis and potential applications in drug discovery (Fritch & Krajewski, 2010).
Propriétés
IUPAC Name |
8-(4-chloro-3-fluorobenzoyl)-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClFN2O2/c1-13(2)11-23-12-19(10-17(23)24)5-7-22(8-6-19)18(25)14-3-4-15(20)16(21)9-14/h3-4,9,13H,5-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPBXEAUVDRHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)F)CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chloro-3-fluorobenzoyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-N-benzyl-N-methylpropanamide dihydrochloride](/img/structure/B5636741.png)


![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5636763.png)
![11-[(2-furylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5636771.png)



![3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636808.png)
![4-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]carbonyl}-1-ethyl-2(1H)-pyridinone](/img/structure/B5636824.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5636830.png)
![[2-(4-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}-2-morpholinyl)ethyl]amine dihydrochloride](/img/structure/B5636840.png)
![N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5636842.png)